molecular formula C16H15N5O3S2 B2816228 methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 733761-83-6

methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2816228
CAS No.: 733761-83-6
M. Wt: 389.45
InChI Key: HJKLOKMWIQMIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring fused pyrazolopyrimidine and cyclopenta[b]thiophene moieties. The molecule integrates a thioacetamido linker bridging the pyrazolo[3,4-d]pyrimidine core to the cyclopenta[b]thiophene scaffold, with a methyl ester group at the 3-position of the thiophene ring.

Properties

IUPAC Name

methyl 2-[[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-24-16(23)12-8-3-2-4-10(8)26-15(12)20-11(22)6-25-14-9-5-19-21-13(9)17-7-18-14/h5,7H,2-4,6H2,1H3,(H,20,22)(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLOKMWIQMIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents include various amines, thiols, and carboxylic acids, with reaction conditions often involving reflux and the use of catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogs documented in recent literature. Below is a detailed analysis:

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example 62 (): The compound 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one shares the pyrazolo[3,4-d]pyrimidine core but replaces the cyclopenta[b]thiophene with a chromen-4-one system. This substitution confers distinct electronic properties, as evidenced by its higher melting point (227–230°C) compared to cyclopenta-fused analogs.
  • Synthetic Comparison: Both compounds employ Suzuki-Miyaura cross-coupling for boronic acid integration (e.g., 5-(methoxycarbonyl)thiophen-3-ylboronic acid in ). However, the target compound’s cyclopenta[b]thiophene synthesis likely requires annelation reactions, as seen in , where ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is cyclized under high-temperature conditions in HMPA (76% yield) .

Cyclopenta[b]thiophene Analogs

  • Compound 4a (): The derivative 1,3,4,7,8,9-hexahydro-2H,6H-cyclopenta[4,5]thieno[2,3-d]pyrimido[1,2-a]pyrimidin-6-one lacks the pyrazolopyrimidine unit but shares the cyclopenta[b]thiophene framework. Its melting point (310°C) far exceeds that of pyrazolopyrimidine hybrids, likely due to increased rigidity from fused pyrimido-pyrimidinone rings. NMR data (δ 7.80 ppm for aromatic protons) confirm electron-deficient aromatic systems, contrasting with the target compound’s acetamido-linked structure .

Multicomponent Pyranopyrimidines

  • 4-(4-Chlorophenyl)-5,7-dioxo-1-phenyl-hexahydropyrazolo-pyrano[2,3-d]pyrimidine-3-carboxylate (): This compound diverges significantly, utilizing a pyrano[2,3-d]pyrimidine core synthesized via a four-component reaction. While the target compound’s pyrazolopyrimidine system is more compact, both structures employ ester groups (methyl vs. ethyl) to modulate solubility and bioavailability .

Tabulated Comparison of Key Properties

Property / Compound Target Compound Example 62 () Compound 4a ()
Core Structure Pyrazolo[3,4-d]pyrimidine + cyclopenta[b]thiophene Pyrazolo[3,4-d]pyrimidine + chromenone Cyclopenta[b]thiophene + pyrimido-pyrimidinone
Melting Point Not reported 227–230°C 310°C
Synthetic Yield Not reported 46% 76%
Key Functional Groups Methyl ester, thioacetamido linker Fluoroaryl, chromenone Pyrimidinone, fused rings
Spectroscopic Data Not reported Mass: 560.2 (M++1) 1H NMR: δ 7.80 (s, aromatic H)

Q & A

What are the standard synthetic routes for preparing methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?

Classification: Basic
Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of nitrile or hydrazine derivatives under acidic conditions .
  • Step 2: Introduction of the thioacetamido linker through nucleophilic substitution or coupling reactions (e.g., using carbodiimide catalysts) .
  • Step 3: Esterification of the cyclopenta[b]thiophene carboxylate moiety, often employing methanol and acid catalysts .
    Key reagents include sodium methoxide for deprotonation and dimethylformamide (DMF) as a solvent for high-yield coupling .

How can researchers characterize the purity and structural integrity of this compound?

Classification: Basic
Answer:
Critical analytical techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly verifying the presence of the pyrazolo-pyrimidine and thiophene rings .
  • HPLC : For purity assessment (>95% recommended) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]+) and rule out byproducts .

What methodologies are used to evaluate the compound's biological activity in preclinical studies?

Classification: Basic
Answer:

  • Enzyme Inhibition Assays : Measure IC50 values against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .
  • Cell-Based Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

How do structural modifications (e.g., substituent variations) influence bioactivity?

Classification: Advanced
Answer:

  • Substituent Effects : Fluorine or chlorine at the phenyl ring (pyrazolo-pyrimidine moiety) enhances target affinity by 2–5-fold due to increased electronegativity .
  • Linker Optimization : Replacing the thioacetamido group with sulfone reduces activity, emphasizing the importance of sulfur-mediated hydrogen bonding .
  • Methodology : Use parallel synthesis to generate analogs, followed by SAR analysis using molecular docking (e.g., AutoDock Vina) .

What strategies optimize reaction yields during scale-up synthesis?

Classification: Advanced
Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in heterocycle formation .
  • Temperature Control : Maintain <60°C during cyclization to prevent decomposition of heat-sensitive intermediates .

How should researchers address contradictory bioactivity data across different assays?

Classification: Advanced
Answer:

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. MST) to rule out false positives .
  • Purity Reassessment : HPLC-MS to detect trace impurities (<1%) that may interfere with activity .
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

What analytical methods identify and quantify synthetic byproducts?

Classification: Advanced
Answer:

  • LC-MS/MS : Detects low-abundance byproducts (e.g., oxidized sulfides) with tandem mass fragmentation .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar impurities .
  • X-ray Crystallography : Confirms stereochemistry of ambiguous intermediates .

How can computational modeling guide the design of derivatives with improved potency?

Classification: Advanced
Answer:

  • Molecular Docking : Predict binding modes to ATP-binding pockets (e.g., using PDB: 1M17) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize stable conformers .

What strategies improve solubility and stability in formulation studies?

Classification: Advanced
Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
  • pH Adjustment : Stabilize the ester group by buffering formulations at pH 6.5–7.5 .
  • Lyophilization : For long-term storage, lyophilize with trehalose to prevent hydrolysis .

How does prior art influence patentability claims for novel derivatives?

Classification: Advanced
Answer:

  • Novelty Assessment : Compare substituent patterns against PubChem/CAS databases to avoid prior claims (e.g., 4-fluorophenyl vs. 3-chlorophenyl) .
  • Utility Claims : Emphasize unique biological data (e.g., nanomolar IC50) and formulation advantages in patent applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.